molecular formula C8H6N2O3 B3207368 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1041004-62-9

8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B3207368
CAS RN: 1041004-62-9
M. Wt: 178.14
InChI Key: DKBGVMMVMVMZNL-UHFFFAOYSA-N
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Description

8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the empirical formula C8H6N2O3 . It is recognized as an important fused bicyclic 5–6 heterocycle due to its wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5–6 heterocycle. The empirical formula is C8H6N2O3 .

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives plays a crucial role in various chemical processes. A study by Stanovnik et al. (2008) demonstrates the preparation of this compound through cyclization, followed by coupling with various amino acid derivatives to form corresponding amides. These processes are fundamental in creating new compounds with potential biological applications (Stanovnik et al., 2008).

Catalytic Synthesis

Bäuerlein et al. (2009) describe a novel one-pot catalytic synthesis of bicyclic imidazole derivatives, including 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This method represents an efficient approach to produce complex molecular structures, essential for further research in medicinal chemistry (Bäuerlein et al., 2009).

Fluorescent Properties

The fluorescent properties of 8-Hydroxyimidazo[1,2-a]pyridine derivatives are explored in the context of biomarkers and photochemical sensors. Velázquez-Olvera et al. (2012) studied these compounds for their potential in fluorescence emission, which could be significant for applications in biochemistry and molecular diagnostics (Velázquez-Olvera et al., 2012).

Molecular Complex Formation

Research by Decock et al. (1989) investigates the formation of complexes with 8-substituted-imidazo[1,2-a]pyridines, including those with hydroxy groups. The study focuses on the potentiometric and spectroscopic analysis of these complexes, which is critical for understanding their potential in coordination chemistry and catalysis (Decock et al., 1989).

Future Directions

Imidazo[1,2-a]pyridines, including 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, have significant potential in medicinal chemistry and drug molecule production. They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Future research may focus on further exploring the synthesis, reactivity, and potential applications of these compounds .

properties

IUPAC Name

8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-6-2-1-3-10-4-5(8(12)13)9-7(6)10/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBGVMMVMVMZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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